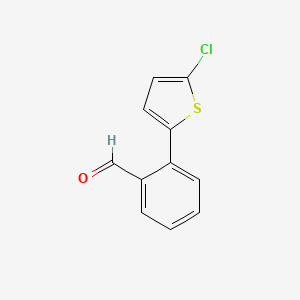

(5-Chloro-thiophen-2-yl)-benzaldehyde

Beschreibung

(5-Chloro-thiophen-2-yl)-benzaldehyde is a heteroaromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chlorothiophen-2-yl group. This compound combines the reactivity of the aldehyde functional group with the electronic effects of the chloro-substituted thiophene ring, making it valuable in organic synthesis and materials science.

Eigenschaften

CAS-Nummer |

223575-78-8 |

|---|---|

Molekularformel |

C11H7ClOS |

Molekulargewicht |

222.69 g/mol |

IUPAC-Name |

2-(5-chlorothiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-4-2-1-3-8(9)7-13/h1-7H |

InChI-Schlüssel |

ZVPWUNDTENJLOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(S2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C${11}$H$7$ClOS

- CAS No.: 1186603-47-3 (for the structurally similar 5-chloro-2-(phenylethynyl)benzaldehyde) .

- Synthesis: Typically involves bromination or palladium-catalyzed cross-coupling reactions. For example, bromination of thiophene derivatives in chloroform with Br$2$/NaHCO$3$ yields halogenated intermediates, which are further functionalized via Suzuki or Sonogashira couplings .

The structural and functional similarities of (5-Chloro-thiophen-2-yl)-benzaldehyde to other benzaldehyde and thiophene derivatives allow for systematic comparisons. Below are key analogs and their contrasting properties:

Thiophene-Carbaldehyde Derivatives

Key Observations :

- Electronic Effects : The chloro substituent in this compound enhances electron-withdrawing character compared to brominated or amine-substituted analogs, affecting its redox behavior and suitability for charge-transfer applications .

- Thermal Stability : Carbazole-substituted derivatives (e.g., 6a) exhibit higher melting points (~140–145°C) due to extended π-conjugation and rigid aromatic systems, whereas triphenylamine derivatives (6b) have lower melting points (~75–80°C) due to flexible side chains .

Benzaldehyde Derivatives with Halogen Substituents

Functional Differences :

- Aldehyde Reactivity : this compound’s aldehyde group is less nucleophilic than unsubstituted benzaldehyde due to the electron-withdrawing chloro-thiophene moiety, reducing its participation in Friedel-Crafts alkylation compared to benzaldehyde .

- Biological Activity : Chloro-substituted benzaldehydes (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) form bioactive zinc complexes with antimicrobial properties, whereas thiophene-linked analogs are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.